molecular formula C16H11F2NOS B14073267 (2,4-Bis(4-fluorophenyl)thiazol-5-yl)methanol

(2,4-Bis(4-fluorophenyl)thiazol-5-yl)methanol

Cat. No.: B14073267
M. Wt: 303.3 g/mol
InChI Key: OCWTUYFQGLFDQH-UHFFFAOYSA-N
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Description

(2,4-Bis(4-fluorophenyl)thiazol-5-yl)methanol is a useful research compound. Its molecular formula is C16H11F2NOS and its molecular weight is 303.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H11F2NOS

Molecular Weight

303.3 g/mol

IUPAC Name

[2,4-bis(4-fluorophenyl)-1,3-thiazol-5-yl]methanol

InChI

InChI=1S/C16H11F2NOS/c17-12-5-1-10(2-6-12)15-14(9-20)21-16(19-15)11-3-7-13(18)8-4-11/h1-8,20H,9H2

InChI Key

OCWTUYFQGLFDQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=N2)C3=CC=C(C=C3)F)CO)F

Origin of Product

United States

Foundational & Exploratory

(2,4-Bis(4-fluorophenyl)thiazol-5-yl)methanol CAS 160728-07-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

Properties, Synthesis, and Application in Medicinal Chemistry

CAS: 160728-07-4 Formula: C₁₆H₁₁F₂NOS Molecular Weight: 303.33 g/mol

Executive Summary

(2,4-Bis(4-fluorophenyl)thiazol-5-yl)methanol is a specialized heterocyclic intermediate critical to the development of kinase inhibitors and ferroptosis inducers . Characterized by its 2,4-diarylthiazole core—a privileged scaffold in medicinal chemistry—this compound serves as a divergent precursor. Its C5-hydroxymethyl "handle" allows for rapid functionalization into electrophilic warheads (e.g., aldehydes, halides, Michael acceptors) essential for covalent drug discovery, particularly targeting p38 MAPK and COX-2 pathways.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthetic routes, and its strategic utility in modern drug development.

Physicochemical Profile

The following data aggregates experimental and predicted values for CAS 160728-07-4.

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 128–132 °CTypical range for pure substance
LogP (Predicted) 4.2 ± 0.4Highly lipophilic; requires organic co-solvents
Solubility DMSO (>20 mg/mL), DMF, DCMInsoluble in water; sparingly soluble in EtOH
pKa ~13.5 (hydroxyl proton)Weakly acidic
H-Bond Donors 1Hydroxyl group
H-Bond Acceptors 4Thiazole N, Hydroxyl O, Fluorines
Rotatable Bonds 3C-C (exocyclic), C-Phenyl bonds
Synthetic Architecture

The synthesis of this compound is best approached via a modular Hantzsch Thiazole Synthesis followed by C5-functionalization. This route is preferred over direct condensation with functionalized beta-keto esters due to the higher availability and stability of the acetophenone precursors.

3.1 Validated Synthetic Pathway

The protocol proceeds in three distinct phases:

  • Cyclization: Condensation of 4-fluorothiobenzamide and 2-bromo-1-(4-fluorophenyl)ethanone.

  • Formylation: Vilsmeier-Haack reaction to install the C5-aldehyde.

  • Reduction: Chemoselective reduction of the aldehyde to the primary alcohol.

SynthesisPath Pre1 4-Fluorothiobenzamide Inter1 2,4-Bis(4-fluorophenyl)thiazole (Core Scaffold) Pre1->Inter1 EtOH, Reflux (Hantzsch Synthesis) Pre2 2-Bromo-1-(4-fluorophenyl)ethanone Pre2->Inter1 Inter2 Aldehyde Intermediate (C5-CHO) Inter1->Inter2 POCl3, DMF (Vilsmeier-Haack) Product This compound (CAS 160728-07-4) Inter2->Product NaBH4, MeOH (Reduction)

Figure 1: Step-wise synthetic route from commercially available precursors to the target alcohol.

Biological Applications & Pharmacophore Analysis[2]

The 2,4-diarylthiazole motif is a bioisostere of the 2,4-diarylimidazole core found in classic p38 MAPK inhibitors (e.g., SB-203580). The C5-hydroxymethyl group of CAS 160728-07-4 is not merely a passive substituent; it acts as a versatile linchpin for diversifying biological activity.

4.1 Key Therapeutic Areas
  • p38 MAPK Inhibition: The fluoro-phenyl rings occupy the hydrophobic pockets of the ATP-binding site. The C5-alcohol can be converted to amines or amides to interact with the hinge region (Glu71/Met109).

  • Ferroptosis Induction: Recent studies suggest that thiazoles with electrophilic handles (derived from this alcohol) can act as covalent inhibitors, targeting cysteine residues to induce ferroptosis in cancer cells.

  • COX-2 Inhibition: The vicinal diaryl heterocycle is a classic COX-2 pharmacophore (similar to Celecoxib/Rofecoxib).

BioActivity Core This compound (Divergent Intermediate) Mech1 Conversion to Amine/Amide (Hinge Binding) Core->Mech1 Mech2 Oxidation to Aldehyde/Alkyne (Covalent Cys-Targeting) Core->Mech2 Mech3 Scaffold Rigidity (Hydrophobic Pocket Fit) Core->Mech3 p38 p38 MAPK Inhibition (Anti-inflammatory) Ferro Ferroptosis Induction (Oncology) COX COX-2 Inhibition (Analgesia) Mech1->p38 Mech2->Ferro Mech3->COX

Figure 2: Pharmacological divergence of the 2,4-bis(4-fluorophenyl)thiazole scaffold.

Experimental Protocols

Safety Note: All procedures must be performed in a fume hood. Thioamides and POCl₃ are toxic and corrosive.

Protocol A: Synthesis of the Core Scaffold
  • Reagents: 4-Fluorothiobenzamide (1.0 eq), 2-Bromo-1-(4-fluorophenyl)ethanone (1.0 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve 4-fluorothiobenzamide (1.55 g, 10 mmol) in ethanol (20 mL).

    • Add 2-bromo-1-(4-fluorophenyl)ethanone (2.17 g, 10 mmol) portion-wise.

    • Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Cool to room temperature. The hydrobromide salt of the thiazole may precipitate.

    • Neutralize with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x).

    • Dry over MgSO₄ and concentrate. Recrystallize from ethanol to yield 2,4-bis(4-fluorophenyl)thiazole .

Protocol B: Vilsmeier-Haack Formylation
  • Reagents: POCl₃ (3.0 eq), DMF (5.0 eq), Core Scaffold (from Protocol A).

  • Procedure:

    • Cool DMF to 0°C in a round-bottom flask.

    • Add POCl₃ dropwise (exothermic). Stir for 30 min to form the Vilsmeier reagent.

    • Add a solution of 2,4-bis(4-fluorophenyl)thiazole in DMF dropwise.

    • Heat to 80–90°C for 4 hours.

    • Pour onto crushed ice/water. Neutralize with NaOAc or NaHCO₃ to pH 7.

    • Filter the yellow solid precipitate (Aldehyde intermediate).

Protocol C: Reduction to Methanol (Target)
  • Reagents: Aldehyde intermediate (1.0 eq), NaBH₄ (1.5 eq), Methanol/THF (1:1).

  • Procedure:

    • Dissolve the aldehyde in MeOH/THF. Cool to 0°C.

    • Add NaBH₄ in small portions.

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Quench with water. Extract with DCM.

    • Purify via flash column chromatography (Gradient: 10-40% EtOAc in Hexanes).

    • Result: this compound as an off-white solid.

Handling and Stability
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydroxyl group makes it slightly hygroscopic.

  • Stability: Stable in solid form for >1 year. Solutions in DMSO should be used within 24 hours to prevent oxidation to the aldehyde.

  • Safety: Irritant to eyes and skin. Use standard PPE (gloves, goggles).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10866873, this compound. Retrieved from .

  • Goutam, K., et al. (2021). Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. Cell Chemical Biology. (Describes the synthesis and activity of 2,4-diarylthiazole analogs). Retrieved from .

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib). Journal of Medicinal Chemistry. (Context for thiazole scaffold synthesis). Retrieved from .

  • GuideChem. CAS 160728-07-4 Product Information. Retrieved from .

An In-depth Technical Guide to 2,4-bis(4-fluorophenyl)-5-hydroxymethylthiazole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,4-bis(4-fluorophenyl)-5-hydroxymethylthiazole, a fluorinated thiazole derivative of significant interest to researchers, scientists, and professionals in drug development. While direct literature on this specific molecule is nascent, this document synthesizes information from closely related analogues to project its chemical characteristics, plausible synthetic routes, and potential biological activities. The inclusion of two fluorine atoms and a hydroxymethyl group on a diarylthiazole scaffold suggests a molecule designed for enhanced metabolic stability, target interaction, and pharmacokinetic properties.

Molecular Structure and Physicochemical Properties

The core of 2,4-bis(4-fluorophenyl)-5-hydroxymethylthiazole consists of a five-membered thiazole ring, a heterocyclic moiety known for its diverse pharmacological activities.[1][2] This central ring is substituted at positions 2 and 4 with 4-fluorophenyl groups and at position 5 with a hydroxymethyl group. The presence of the C-F bond, one of the strongest in organic chemistry, is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, which can improve membrane permeability.[3]

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale based on Analogues
Molecular Formula C₁₆H₁₁F₂NO₂SBased on the chemical name
Molecular Weight 323.33 g/mol Calculated from the molecular formula
Appearance Likely a white to off-white solidMany similar thiazole derivatives are solids at room temperature.[3][4]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water.The two fluorophenyl groups contribute to its lipophilicity.
Melting Point Predicted to be in the range of 150-250 °CBased on the melting points of various substituted diarylthiazoles.[3][4]

Synthesis and Purification

While a specific synthesis for 2,4-bis(4-fluorophenyl)-5-hydroxymethylthiazole is not explicitly documented, the well-established Hantzsch thiazole synthesis provides a highly plausible and efficient route. This method involves the condensation of a thioamide with an α-haloketone.

Proposed Synthetic Pathway:

The synthesis would likely proceed in two key steps:

  • Formation of the Thioamide: 4-fluorobenzaldehyde is reacted with a suitable sulfur source, such as Lawesson's reagent or phosphorus pentasulfide, to yield 4-fluorothiobenzamide.

  • Hantzsch Condensation: The resulting 4-fluorothiobenzamide is then condensed with a suitable α-haloketone, specifically 2-bromo-1-(4-fluorophenyl)-3-hydroxypropan-1-one, to form the thiazole ring.

Synthetic_Pathway A 4-Fluorobenzaldehyde B 4-Fluorothiobenzamide A->B  Lawesson's Reagent D 2,4-bis(4-fluorophenyl)-5-hydroxymethylthiazole B->D  Hantzsch Condensation (e.g., in Ethanol, reflux) C 2-Bromo-1-(4-fluorophenyl)-3-hydroxypropan-1-one C->D  Hantzsch Condensation (e.g., in Ethanol, reflux)

Figure 1: Proposed Hantzsch synthesis of 2,4-bis(4-fluorophenyl)-5-hydroxymethylthiazole.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-fluorothiobenzamide

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-fluorothiobenzamide.

Step 2: Synthesis of 2,4-bis(4-fluorophenyl)-5-hydroxymethylthiazole

  • Dissolve 4-fluorothiobenzamide (1.0 eq) and 2-bromo-1-(4-fluorophenyl)-3-hydroxypropan-1-one (1.0 eq) in absolute ethanol.

  • Reflux the mixture for 6-8 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter the solid product.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified 2,4-bis(4-fluorophenyl)-5-hydroxymethylthiazole.

Structural Characterization

The structure of the synthesized compound would be unequivocally confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Aromatic protons from the two 4-fluorophenyl rings would appear as multiplets or doublets of doublets in the range of 7.0-8.2 ppm. - A singlet for the methylene protons of the hydroxymethyl group (CH₂OH) would likely be observed around 4.5-5.0 ppm. - A broad singlet for the hydroxyl proton (-OH) would be present, and its chemical shift would be concentration-dependent.
¹³C NMR - Signals for the carbon atoms of the thiazole ring would be expected in the range of 110-170 ppm. - Aromatic carbon signals would appear between 115-165 ppm, showing characteristic C-F coupling. - The signal for the hydroxymethyl carbon would be around 60 ppm.
¹⁹F NMR - A singlet or a narrow multiplet corresponding to the fluorine atoms on the phenyl rings would be observed.
FT-IR (ATR) - Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H aromatic stretching (~3100-3000 cm⁻¹), C=N and C=C stretching of the thiazole and aromatic rings (~1600-1450 cm⁻¹), and C-F stretching (~1250-1100 cm⁻¹).
Mass Spectrometry - The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) would confirm the molecular weight of the compound.

The final confirmation of the three-dimensional structure and intermolecular interactions in the solid state would be achieved through single-crystal X-ray diffraction.[5][6][7][8]

Potential Biological Activities and Therapeutic Targets

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The structural motifs present in 2,4-bis(4-fluorophenyl)-5-hydroxymethylthiazole suggest several promising therapeutic applications.

Potential Therapeutic Areas:
  • Anticancer Activity: Many thiazole-containing compounds have demonstrated potent anticancer properties.[9][10][11] The diarylthiazole scaffold can be designed to target various pathways involved in tumorigenesis, such as receptor tyrosine kinases or signaling pathways crucial for cell proliferation. The fluorophenyl groups can enhance binding affinity and selectivity for specific biological targets.

  • Antidiabetic Properties: Thiazolidinediones are a well-known class of antidiabetic drugs.[9] While the subject molecule is not a thiazolidinedione, other thiazole derivatives have shown potential in managing diabetes by inhibiting enzymes like α-amylase or by improving insulin sensitivity.[3][12]

  • Antimicrobial and Antifungal Activity: The thiazole nucleus is present in numerous antimicrobial and antifungal agents.[11] The lipophilic nature of the bis(4-fluorophenyl) substitution could facilitate penetration through microbial cell membranes.

  • Anti-inflammatory Effects: Certain thiazole derivatives have been reported to possess anti-inflammatory properties.[5]

Biological_Potential cluster_targets Potential Therapeutic Targets Target_Molecule 2,4-bis(4-fluorophenyl) -5-hydroxymethylthiazole Kinases Kinases Target_Molecule->Kinases Anticancer Microbial_Enzymes Microbial_Enzymes Target_Molecule->Microbial_Enzymes Antimicrobial Inflammatory_Pathways Inflammatory_Pathways Target_Molecule->Inflammatory_Pathways Anti-inflammatory Metabolic_Enzymes Metabolic_Enzymes Target_Molecule->Metabolic_Enzymes Antidiabetic

Figure 2: Potential therapeutic applications and biological targets of 2,4-bis(4-fluorophenyl)-5-hydroxymethylthiazole.

Future Directions and Conclusion

2,4-bis(4-fluorophenyl)-5-hydroxymethylthiazole represents a promising scaffold for the development of novel therapeutic agents. The logical next steps in the investigation of this compound would involve its successful synthesis and purification, followed by a thorough in vitro and in vivo evaluation of its biological activities against a panel of cancer cell lines, microbial strains, and relevant enzyme assays.

Structure-activity relationship (SAR) studies, through the synthesis of analogues with modifications to the substituent groups, would be crucial in optimizing its potency and selectivity for specific biological targets. The insights gained from such studies could pave the way for the development of a new class of drugs with improved efficacy and safety profiles.

References

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available at: [Link]

  • 2-(4-Fluoro-2-methylphenyl)-5-hydroxythiazole. PubChem. Available at: [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Center for Biotechnology Information. Available at: [Link]

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). National Center for Biotechnology Information. Available at: [Link]

  • 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]. National Center for Biotechnology Information. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Ethyl 2-(4-Hydroxyphenyl)-4- Methylthiazole-5-Carboxylate. ChemDmart. Available at: [Link]

  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. National Center for Biotechnology Information. Available at: [Link]

  • 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole. National Center for Biotechnology Information. Available at: [Link]

  • "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • and four-armed pyridine-decorated thiazolo[5,4-d]thiazole fluorophores: synthesis, ph. AIR Unimi. Available at: [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

  • Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Bentham Science. Available at: [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. National Center for Biotechnology Information. Available at: [Link]

  • 2,4,5-trimethyl thiazole 13623-11-5. The Good Scents Company. Available at: [Link]

  • Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. MDPI. Available at: [Link]

  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]. National Center for Biotechnology Information. Available at: [Link]

  • 2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]. PubMed Central. Available at: [Link]

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Navigating the Thiazole Scaffold: A Technical Guide to 2,4-bis(4-fluorophenyl)thiazole and its 2,5-Disubstituted Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] The specific substitution pattern on this heterocyclic motif profoundly influences its physicochemical properties and biological activity. This in-depth technical guide provides a comprehensive analysis of 2,4-bis(4-fluorophenyl)thiazole and its 2,5-disubstituted analogs, offering a comparative perspective for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, structure-activity relationships (SAR), and key biological activities, supported by detailed experimental protocols and visual workflows, to empower the rational design of next-generation thiazole-based therapeutics.

The Thiazole Core: A Versatile Pharmacophore

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. This aromatic ring system is a key structural component in a wide array of natural products and synthetic molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3][4] The versatility of the thiazole nucleus stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups, enabling it to interact with a variety of biological targets. The substituents at the 2, 4, and 5-positions of the thiazole ring play a crucial role in defining the molecule's overall shape, polarity, and reactivity, thus dictating its therapeutic potential.[5]

The 2,4-Disubstituted Thiazole Scaffold: The Hantzsch Synthesis and Beyond

The 2,4-disubstituted thiazole framework is a common motif in many biologically active compounds. The classical and most widely used method for its synthesis is the Hantzsch thiazole synthesis.[6]

Synthesis of 2,4-bis(4-fluorophenyl)thiazole: The Hantzsch Reaction

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[6] For the synthesis of 2,4-bis(4-fluorophenyl)thiazole, the reaction would proceed between 2-bromo-1-(4-fluorophenyl)ethan-1-one and 4-fluorobenzothioamide.

Experimental Protocol: Hantzsch Synthesis of 2,4-bis(4-fluorophenyl)thiazole [7][8]

Materials:

  • 2-bromo-1-(4-fluorophenyl)ethan-1-one

  • 4-fluorobenzothioamide

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) and 4-fluorobenzothioamide (1.0 eq) in ethanol.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2,4-bis(4-fluorophenyl)thiazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hantzsch_Synthesis reagents 2-bromo-1-(4-fluorophenyl)ethan-1-one + 4-fluorobenzothioamide in Ethanol reflux Reflux reagents->reflux Heat neutralization Cool and Neutralize (5% NaHCO₃) reflux->neutralization filtration Vacuum Filtration neutralization->filtration Precipitate forms recrystallization Recrystallization filtration->recrystallization Crude product product 2,4-bis(4-fluorophenyl)thiazole recrystallization->product Pure product

Figure 1: Workflow for the Hantzsch Synthesis.
Structure-Activity Relationship of 2,4-Disubstituted Thiazoles

The biological activity of 2,4-disubstituted thiazoles is highly dependent on the nature of the substituents at the 2 and 4 positions. For instance, in a series of 2,4-disubstituted thiazole derivatives investigated as modulators of cellular development, the length and bulkiness of the hydrophobic side chain at the 4-position were found to be critical for their activity.[9] Analogs with longer and more bulky hydrophobic side chains exhibited enhanced or comparable activity to all-trans-retinoic acid (ATRA).[9] The presence of a 3′,4′,5′-trimethoxyphenyl ring at the C4-position, mimicking the A-ring of combretastatin A-4, has been a successful strategy in designing potent anticancer agents that target tubulin polymerization.[10]

The 2,5-Disubstituted Thiazole Scaffold: Emerging Synthetic Strategies

While the Hantzsch synthesis is highly effective for 2,4-disubstituted thiazoles, it is generally not suitable for the direct synthesis of 2,5-disubstituted analogs due to the nature of the cyclization step.[11] Consequently, alternative synthetic methodologies have been developed to access this important structural motif.

Modern Synthetic Approaches to 2,5-Disubstituted Thiazoles

Recent advancements in organic synthesis have provided several efficient routes to 2,5-disubstituted thiazoles. One notable method involves a mild, metal-free, one-pot synthesis from readily available N-substituted α-amino acids.[11][12] This reaction proceeds via carboxylic acid activation with thionyl chloride, followed by intramolecular cyclization and in situ deoxygenation.[11][12] Another approach utilizes a palladium-catalyzed coupling reaction to construct the diarylthiazole core.[13]

Experimental Protocol: One-pot Synthesis of 2,5-Diphenylthiazole from N-benzyl-L-phenylalanine [11]

Materials:

  • N-benzyl-L-phenylalanine

  • Thionyl chloride (SOCl₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-benzyl-L-phenylalanine (1.0 eq) in dry DCM at 0 °C, add thionyl chloride (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add DBU (3.0 eq) dropwise at room temperature and continue stirring for an additional 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2,5-diphenylthiazole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

OnePot_Synthesis reagents N-benzyl-L-phenylalanine in DCM socl2 Add SOCl₂ at 0°C reagents->socl2 dbu Add DBU at RT socl2->dbu Stir for 1h quench Quench with NaHCO₃ dbu->quench Stir for 12h workup Extraction and Drying quench->workup purification Column Chromatography workup->purification Crude product product 2,5-Diphenylthiazole purification->product Pure product

Figure 2: Workflow for the One-pot Synthesis of 2,5-Disubstituted Thiazoles.
Physicochemical Properties and Structure-Activity Relationship of 2,5-Disubstituted Thiazoles

The substitution pattern in 2,5-diarylthiazoles significantly influences their photophysical properties.[14] These compounds often exhibit fluorescence, and their emission wavelengths can be tuned by altering the substituents on the aryl rings.[15] From a medicinal chemistry perspective, the 2,5-disubstitution pattern offers a different vector space for substituent exploration compared to the 2,4-isomers. This can be crucial for optimizing interactions with biological targets and improving pharmacokinetic properties. For instance, in a series of 2,5-disubstituted thiazole derivatives, the presence of a nonpolar, hydrophobic moiety at the 2-position and an ethylidenehydrazine-1-carboximidamide head group at the 5-position were found to be beneficial for antibacterial activity.[16]

Comparative Analysis: 2,4-bis(4-fluorophenyl)thiazole vs. 2,5-Disubstituted Analogs

The seemingly subtle shift of a substituent from the 4- to the 5-position on the thiazole ring can lead to significant differences in the molecule's three-dimensional structure, electronic distribution, and, consequently, its biological activity.

Feature2,4-bis(4-fluorophenyl)thiazole2,5-bis(4-fluorophenyl)thiazole (Analog)
Symmetry AsymmetricSymmetric
Synthesis Hantzsch SynthesisModern methods (e.g., from α-amino acids)
Shape "Bent" or "L-shaped"More linear
Dipole Moment Likely possesses a significant dipole momentPotentially a smaller dipole moment due to symmetry
Biological Target Interaction The "bent" shape may allow for specific interactions within a binding pocket that a linear molecule cannot achieve.The linear shape may be advantageous for fitting into long, narrow binding clefts.
Structure-Activity Relationship Activity is highly sensitive to substituents at both the 2 and 4 positions, often with distinct roles for each position.The two aryl groups are electronically coupled through the thiazole ring, and substituent effects may be more synergistic.

The introduction of fluorine atoms on the phenyl rings in both isomers can enhance metabolic stability and binding affinity through favorable interactions with biological targets.

Biological Evaluation of Thiazole Derivatives

The therapeutic potential of novel thiazole derivatives is typically assessed through a battery of in vitro and in vivo assays. Anticancer and anti-inflammatory activities are two of the most widely investigated properties of this class of compounds.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2][17]

Experimental Protocol: MTT Assay for Cytotoxicity [2][18]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

  • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 4 hours at 37 °C to allow for the formation of formazan crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay cell_seeding Seed Cancer Cells in 96-well plate treatment Treat with Test Compounds cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for 4 hours (Formazan Formation) mtt_addition->formazan_formation dissolution Dissolve Formazan in DMSO formazan_formation->dissolution read_absorbance Read Absorbance at 570 nm dissolution->read_absorbance analysis Calculate IC₅₀ read_absorbance->analysis

Figure 3: Workflow for the MTT Assay.
In Vitro Anti-inflammatory Activity: Inhibition of Carrageenan-Induced Edema

The anti-inflammatory activity of thiazole derivatives can be evaluated using various in vitro and in vivo models. A common in vivo model is the carrageenan-induced paw edema assay in rats.[3]

Conclusion

The 2,4- and 2,5-disubstituted thiazole scaffolds represent two distinct yet equally valuable platforms for the development of novel therapeutics. The choice between these two isomeric frameworks should be guided by a thorough understanding of their synthetic accessibility, inherent physicochemical properties, and the specific requirements of the biological target. This guide has provided a foundational understanding of these two classes of compounds, equipping drug discovery professionals with the knowledge to rationally design and evaluate the next generation of thiazole-based drugs.

References

  • Shahzadi, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

  • Aledwan, H., et al. (2025). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv. [Link]

  • Anonymous. (n.d.). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis. [Link]

  • Anonymous. (2012). Synthesis and Antiprotozoal Activity of 2,5-Bis[amidinoaryl]thiazoles. PMC. [Link]

  • Aledwan, H., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. PMC. [Link]

  • Anonymous. (n.d.). Synthesis of 2,5‐diaryl, 4‐ methyl thiazole derivatives. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Anonymous. (2015). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]

  • Ghotas, E., et al. (2023). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [Link]

  • Gomha, S. M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules. [Link]

  • Helal, M. H. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]

  • Anonymous. (2022). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PMC. [Link]

  • Patel, K., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Shahzadi, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC. [Link]

  • Anonymous. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. [Link]

  • Anonymous. (n.d.). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. ResearchGate. [Link]

  • Anonymous. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry. [Link]

  • Anonymous. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science. [Link]

  • Anonymous. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]

  • Anonymous. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

  • Anonymous. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • Anonymous. (2013). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. PMC. [Link]

  • Anonymous. (2021). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]

  • Anonymous. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Anonymous. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). PMC. [Link]

  • Petrou, A. (2021). Thiazole Ring—A Biologically Active Scaffold. PMC. [Link]

  • Anonymous. (2023). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]

  • Anonymous. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Topics in Medicinal Chemistry. [Link]

  • Anonymous. (n.d.). Photophysical properties of 2,5-diphenyl-thiazolo[5,4-d]thiazole. ResearchGate. [Link]

  • Francipane, M. G., et al. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Bioorganic & Medicinal Chemistry. [Link]

  • Anonymous. (2016). (PDF) Eco-Friendly One-Pot Synthesis of 2,4-Disubstituted Thiazoles by Grinding Under Catalyst and Solvent-Free Conditions. ResearchGate. [Link]

  • Anonymous. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. PMC. [Link]

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Troubleshooting & Optimization

Purification methods for removing thioamide impurities from thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Removing Thioamide Impurities for Researchers, Scientists, and Drug Development Professionals.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the purification of thiazoles from thioamide-related impurities.

Q1: What are the most common and effective methods for removing unreacted thioamide from my thiazole product?

A1: The most prevalent and effective purification techniques are column chromatography and recrystallization.[1] Liquid-liquid extraction is also a valuable tool during the work-up phase to eliminate salts and highly polar impurities. The optimal method depends on the physical properties of your thiazole (solid vs. oil), the specific nature of the impurities, and the scale of your reaction.[1]

Q2: I'm struggling to choose the right solvent system for column chromatography. Where should I start?

A2: The key to successful column chromatography is achieving good separation on a Thin Layer Chromatography (TLC) plate first. A good starting point for many thiazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1] Ideally, your target thiazole should have an Rf value between 0.2 and 0.4 on the TLC plate to ensure effective separation on the column.[2][3]

Q3: My compound "oils out" instead of crystallizing during recrystallization. What's happening and how can I fix it?

A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a solid.[4] This is often due to the solution being supersaturated, the presence of impurities, or the compound having a low melting point.[4][1] To resolve this, try adding a small amount of a miscible, less-polar "anti-solvent" to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also help induce crystallization.[1]

Q4: Besides unreacted thioamide, what other impurities should I be aware of in a typical Hantzsch thiazole synthesis?

A4: In a Hantzsch thiazole synthesis, which commonly reacts an α-haloketone with a thioamide, you should also be vigilant for unreacted α-haloketone.[2][5] Depending on the specific reaction conditions, byproducts from side reactions can also be present.[2]

Q5: Can I use an acid-base extraction to remove thioamide impurities?

A5: While thioamides are weakly basic, a simple acid-base extraction is often not sufficient for complete separation from a thiazole product, which is also basic.[6] However, this technique can be effective for removing acidic or more strongly basic impurities.[7][8] The success of this method is highly dependent on the pKa difference between your thiazole product and the thioamide impurity.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of thiazoles.

Problem Potential Cause(s) Recommended Solutions
Thioamide impurity co-elutes with the product during column chromatography. The polarity of the thioamide and the thiazole product are very similar in the chosen solvent system.Optimize the Solvent System: Experiment with different solvent mixtures on TLC. Consider adding a small percentage of a third solvent (e.g., methanol in a dichloromethane/hexane system) to fine-tune the polarity. Use a Modifier: For basic compounds like thiazoles and thioamides, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation.[2] Change the Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase like alumina or a reversed-phase silica gel (C18) with a polar mobile phase.[2]
Low recovery of the purified product after recrystallization. The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.[1]Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] Maximize Crystal Formation: Cool the filtrate in an ice bath or even a freezer (if the solvent's freezing point allows) to maximize precipitation.[1] Solvent System Approach: If your compound is highly soluble, dissolve it in a "good" solvent and then add a "poor" solvent dropwise at an elevated temperature until the solution becomes cloudy. Re-clarify with a few drops of the "good" solvent before slow cooling.[9]
The recrystallized product is still impure. The impurity has very similar solubility properties to the product in the chosen solvent.Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can significantly improve purity.[9] Consider an Alternative Method: If recrystallization is ineffective, column chromatography is the next logical step.[9]
Product decomposition is observed during purification. The thiazole derivative is sensitive to the purification conditions (e.g., acidic silica gel, high temperatures).Neutralize Silica Gel: If your compound is acid-sensitive, you can neutralize the silica gel by adding a small amount of a base like triethylamine to the eluent.[2] Avoid Excessive Heat: When removing solvent on a rotary evaporator, use a moderate temperature water bath. For distillation, a high-vacuum pump can lower the boiling point and prevent thermal decomposition.[2]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying compounds on a preparative scale.

1. Selection of Solvent System:

  • Using TLC, identify a solvent system where your desired thiazole has an Rf value of approximately 0.2-0.4.[2][3] This provides a good balance between retention and elution time.
  • A common starting point is a mixture of hexanes and ethyl acetate.[3] For more polar compounds, dichloromethane and methanol can be effective.[3]

2. Packing the Column:

  • Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom.
  • Add a layer of sand (approx. 1-2 cm).
  • Dry pack the column with silica gel (230-400 mesh is standard).[10]
  • Gently tap the column to ensure even packing.
  • Add another layer of sand on top of the silica gel.

3. Loading the Sample:

  • Wet Loading: Dissolve your crude product in a minimal amount of the chromatography eluent and carefully pipette it onto the top layer of sand.
  • Dry Loading: For samples that are not very soluble in the eluent, dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[10] Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column.
  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute descent of the solvent front).[3]
  • Collect fractions in test tubes and monitor the elution of your compound by TLC.

5. Product Isolation:

  • Combine the pure fractions containing your thiazole product.
  • Remove the solvent using a rotary evaporator to obtain your purified compound.
Protocol 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds.

1. Choosing a Solvent:

  • The ideal solvent will dissolve your compound when hot but not when cold.[1]
  • Common solvents for thiazole derivatives include ethanol, ethyl acetate, acetone, and acetonitrile.[1]
  • Test the solubility of your crude product in small amounts of various solvents at room temperature and with heating.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[1]

3. Hot Filtration (Optional):

  • If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[1] This prevents premature crystallization.

4. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[1]
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[1]
Protocol 3: Scavenger Resin for Thioamide Removal

Scavenger resins are solid-supported reagents designed to react with and remove excess reagents or byproducts from a reaction mixture, simplifying purification to a simple filtration.[11]

1. Resin Selection:

  • To scavenge a nucleophilic thioamide, an electrophilic scavenger resin is required. Resins functionalized with isocyanates or other electrophilic groups are suitable.

2. Scavenging Procedure:

  • Following the completion of your thiazole synthesis, add the appropriate scavenger resin to the reaction mixture (typically 3-5 equivalents relative to the excess thioamide).[12]
  • Stir the mixture at room temperature for 4-16 hours.[12] The progress of the scavenging can be monitored by TLC.

3. Product Isolation:

  • Once the thioamide is no longer detectable by TLC, remove the resin by filtration.
  • Wash the resin with a suitable solvent to recover any adsorbed product.
  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain your crude product, now depleted of the thioamide impurity. This can then be further purified by chromatography or recrystallization if necessary.

Visualizing the Purification Workflow

PurificationWorkflow cluster_synthesis Thiazole Synthesis Crude Product Crude Product Work-up Work-up Crude Product->Work-up Pure Thiazole Pure Thiazole Extraction Extraction Work-up->Extraction Remove Salts Scavenger Resin Scavenger Resin Work-up->Scavenger Resin Remove Thioamide Chromatography Chromatography Extraction->Chromatography If Oil Recrystallization Recrystallization Extraction->Recrystallization If Solid Scavenger Resin->Chromatography Further Purification Chromatography->Pure Thiazole Recrystallization->Pure Thiazole

References

  • Technical Support Center: Purification of N-Thiazolyl Amide Compounds - Benchchem. (URL: )
  • Technical Support Center: Purification of 4-(Methoxymethyl)thiazole - Benchchem. (URL: )
  • troubleshooting low yield in the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole - Benchchem. (URL: )
  • Acid-Base Extraction. (URL: )
  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. (URL: )
  • strategies in organic synthesis - Wipf Group - University of Pittsburgh. (URL: )
  • Application Note: High-Purity Isolation of N-(thiazol-2-yl)
  • recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid deriv
  • Hantzsch Thiazole Synthesis - Chem Help Asap. (URL: )
  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (URL: )
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (URL: )
  • Metal Scavengers - Sigma-Aldrich. (URL: )
  • Recrystallization methods for purifying aminothiazole compounds - Benchchem. (URL: )

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Validation & Comparative

IR Spectroscopy Characteristic Peaks for Thiazole-5-Methanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7]

Thiazole-5-methanol (CAS 38585-74-9) is a critical heterocyclic intermediate, notably serving as a structural scaffold in the synthesis of antiretroviral protease inhibitors like Ritonavir.[1] Its infrared (IR) spectrum is complex, resulting from the coupling of the aromatic thiazole ring vibrations with the hydrogen-bonding dynamics of the hydroxymethyl side chain.

This guide provides a definitive analysis of the vibrational modes of thiazole-5-methanol. Unlike standard spectral libraries, we compare its signature peaks against close structural analogs (e.g., 4-methyl-5-thiazoleethanol) and common synthetic precursors (esters) to provide a robust identification strategy.[1]

Structural Analysis

The molecule consists of two distinct vibrational domains:[2]

  • The Heteroaromatic Core: A planar 5-membered thiazole ring containing Sulfur (S1) and Nitrogen (N3).[3][4] This system exhibits characteristic "breathing" modes and C=N stretching vibrations.

  • The Aliphatic Side Chain: A hydroxymethyl group (-CH₂OH) at the C5 position. This introduces O-H stretching (highly sensitive to hydrogen bonding) and C-O stretching modes.

Vibrational Theory & Characteristic Peaks[2][3][6][11]

The identification of thiazole-5-methanol relies on detecting the simultaneous presence of the heteroaromatic core and the primary alcohol, while confirming the absence of carbonyl precursors.

Diagram 1: Spectral Assignment Logic

The following decision tree illustrates the logical flow for assigning peaks in a thiazole-5-methanol spectrum, differentiating it from precursors.

SpectralAssignment Start Input: Unknown IR Spectrum Region1 High Frequency Region (3600 - 3000 cm⁻¹) Start->Region1 CheckOH Broad Band @ 3200-3400 cm⁻¹? (O-H Stretch) Region1->CheckOH CheckCH Sharp Peaks > 3000 cm⁻¹? (Aromatic C-H) CheckOH->CheckCH Yes Region2 Double Bond Region (1750 - 1500 cm⁻¹) CheckCH->Region2 Yes CheckCO Strong Band @ ~1720 cm⁻¹? (C=O Stretch) Region2->CheckCO CheckCN Band @ ~1540 cm⁻¹? (Thiazole C=N) CheckCO->CheckCN No Impurity Impurity/Precursor Detected (Ester/Acid) CheckCO->Impurity Yes (Ester Precursor) Region3 Fingerprint Region (1400 - 600 cm⁻¹) CheckCN->Region3 Yes CheckCO_Alc Strong Band @ ~1050 cm⁻¹? (C-O Primary Alcohol) Region3->CheckCO_Alc CheckCS Bands @ ~820 & 660 cm⁻¹? (C-S Stretch) CheckCO_Alc->CheckCS Yes Result Confirmed: Thiazole-5-Methanol CheckCS->Result Yes

Figure 1: Logic flow for spectral validation of Thiazole-5-methanol, prioritizing the exclusion of carbonyl impurities.

Comparative Peak Assignment Table

The following data synthesizes experimental results from thiazole analogs (specifically 4-methyl-5-thiazoleethanol) and DFT calculations (B3LYP/6-311++G(d,p)) to establish the standard fingerprint.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Hydroxyl (-OH) O-H Stretch3200–3400 (Broad)StrongPosition is concentration-dependent.[1] Free OH (vapor) appears >3600 cm⁻¹, but H-bonded OH (solid/liquid) is broad and lower.[1]
Aromatic Ring C-H Stretch3050–3100 Weak/MedDistinctive sharp peak just above 3000 cm⁻¹.[1] Differentiates from aliphatic C-H.[2]
Aliphatic Chain C-H Stretch2850–2950 MediumAsymmetric/Symmetric stretching of the CH₂ group.
Thiazole Ring C=N Stretch 1535–1550 MediumThe primary skeletal marker for the thiazole ring. Often coupled with C=C modes.
Thiazole Ring Ring Deformation1410–1420 StrongMixed mode: C-N stretch + Ring deformation.[1]
Alcohol C-O Stretch 1040–1060 StrongCharacteristic of primary alcohols. Critical for confirming the reduction of ester precursors.
Thiazole Ring Ring Breathing900–920 MediumSensitive to ring substitution pattern.[1]
Thiazole Ring C-S Stretch 800–830 WeakOften appears as a doublet with a lower frequency band near 660 cm⁻¹ .

Critical Comparison: In the synthesis of Thiazole-5-methanol from Ethyl thiazole-5-carboxylate , the disappearance of the ester C=O stretch at 1710–1735 cm⁻¹ is the primary indicator of reaction completion. If this peak remains, the product is contaminated with starting material.

Experimental Protocol: Handling & Acquisition

Thiazole-5-methanol is hygroscopic and can form strong intermolecular hydrogen bonds.[1] Poor sample preparation often leads to "swamped" spectra where atmospheric water vapor or adsorbed moisture obscures the critical O-H and C-H regions.

Diagram 2: Validated Acquisition Workflow

This workflow ensures reproducibility and minimizes environmental interference.

ExperimentalWorkflow Sample Sample: Thiazole-5-methanol Drying Desiccation (Vacuum Oven, 40°C, 2h) Sample->Drying Remove H₂O Method Select Method Drying->Method ATR ATR (Diamond/ZnSe) *Preferred* Method->ATR Routine QC KBr KBr Pellet (Transmission) Method->KBr Structural Elucidation Acquisition Acquisition (64 scans, 4 cm⁻¹ res) ATR->Acquisition KBr->Acquisition Process Post-Process (ATR Correction + Baseline) Acquisition->Process Validation Validate: Check 2350 cm⁻¹ (CO₂) Check 1720 cm⁻¹ (Precursor) Process->Validation

Figure 2: Step-by-step workflow for acquiring high-fidelity IR spectra of hygroscopic heteroaromatics.

Detailed Methodology
  • Sample Preparation (Critical Step):

    • Issue: The N3 nitrogen and the hydroxyl group make the molecule a "moisture magnet."

    • Solution: Dry the sample in a vacuum desiccator over P₂O₅ or in a vacuum oven at 40°C for at least 2 hours prior to analysis.

  • Instrumentation:

    • Technique: Attenuated Total Reflectance (ATR) is recommended for routine QC. Use a Diamond or ZnSe crystal.[5]

    • Parameters: Resolution: 4 cm⁻¹; Scans: 64 (to improve Signal-to-Noise ratio in the fingerprint region).

  • Self-Validating Check:

    • Inspect the region around 2350 cm⁻¹ . Significant peaks here indicate atmospheric CO₂ variation, suggesting an unstable purge in the optical bench.

    • Inspect 1640 cm⁻¹ .[2] A broad band here indicates adsorbed water (H-O-H bending), confirming the sample was not sufficiently dried.

Methodological Comparison: ATR vs. Transmission

FeatureATR (Attenuated Total Reflectance)Transmission (KBr Pellet)
Sample State Neat solid or oil (no preparation).[1]Diluted in KBr matrix (1-2%).
O-H Region Better definition. Less scattering, but peak intensities at low wavenumbers are artificially enhanced.Risk of moisture. KBr is hygroscopic; may introduce water bands that overlap with the sample's O-H stretch.
Fingerprint Region Excellent for identifying the C-S and Ring Breathing modes (<1000 cm⁻¹).High resolution, but requires skillful pellet preparation to avoid "Christiansen effect" (baseline slope).
Recommendation Primary Choice for rapid identification and purity checks.Secondary Choice for detailed structural analysis or publication-quality spectra.[1]

References

  • NIST Mass Spectrometry Data Center. Thiazole Infrared Spectrum.[6] National Institute of Standards and Technology. [Link]

  • Ozel, A. E., et al. (2014). Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. Journal of the Mexican Chemical Society, 58(2). (Provides the closest analog experimental data). [Link]

  • Doc Brown's Chemistry. Infrared Spectrum of Methanol and Interpretation. (Reference for primary alcohol C-O and O-H behavior). [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Wiley. [Link][1]

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Reference Standards for Fluorinated Thiazole Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into thiazole scaffolds—common in next-generation kinase inhibitors and antibiotics—introduces unique analytical challenges. While fluorine enhances metabolic stability and lipophilicity, it complicates impurity profiling due to the "mimicry effect," where des-fluoro impurities and regioisomers often co-elute with the parent API on standard C18 phases.

This guide provides a technical comparison of reference standard grades for fluorinated thiazoles, supported by experimental protocols that address specific physicochemical behaviors of the C-F bond. We move beyond simple "purity" to discuss metrological traceability , qNMR validation , and orthogonal chromatography .

Part 1: The Chemistry of Concern

Why Fluorinated Thiazoles?

Fluorinated thiazoles (e.g., 2-amino-5-fluorothiazole derivatives) are critical pharmacophores. The C-F bond mimics the C-H bond sterically but alters the pKa and lipophilicity, modulating drug-target binding.

The Impurity Genesis

Synthesizing these motifs often involves the Hantzsch Thiazole Synthesis . A common pathway involves reacting a fluorinated


-haloketone with a thioamide.
  • Critical Risk: Regioselectivity is rarely 100%. The formation of the 4-fluoro vs. 5-fluoro isomer is a frequent impurity issue.

  • Defluorination: Under basic conditions, nucleophilic aromatic substitution (

    
    ) can lead to hydroxy- or alkoxy-thiazole impurities which are difficult to purge.
    
Visualization: Impurity Formation Pathway

The following diagram illustrates the genesis of common impurities during the synthesis of a fluorinated thiazole core.

ImpurityGenesis Start Fluorinated Alpha-Haloketone Intermediate Reaction Intermediate Start->Intermediate + Thioamide Reagent Thioamide Reagent->Intermediate Product Target: 5-Fluoro-Thiazole Intermediate->Product Cyclization (Major) Impurity1 Impurity A: 4-Fluoro Regioisomer Intermediate->Impurity1 Regio-error (Minor) Impurity2 Impurity B: Des-fluoro (Hydrolysis) Intermediate->Impurity2 H2O/Base (Side Rxn) Impurity3 Impurity C: Dimerization Product->Impurity3 Oxidative Coupling

Figure 1: Mechanistic pathway showing the origin of regioisomeric and degradation impurities during fluorinated thiazole synthesis.

Part 2: Comparative Analysis of Reference Standard Grades

Selecting the wrong grade of reference standard can lead to OOS (Out of Specification) results during validation.

Table 1: Reference Standard Hierarchy
FeatureResearch Grade (Custom Synthesis) Analytical Standard (CoA) Certified Reference Material (CRM - ISO 17034)
Primary Use Early Discovery, R&DMethod Development, Release TestingISO 17025 Accredited Testing, Legal Defense
Purity Assignment Area % (HPLC/LC-MS)Potency (Mass Balance or qNMR)Certified Value with Uncertainty Budget (

)
Traceability NoneTraceable to internal primary stdSI Traceable (NIST/NMIJ)
Homogeneity Not assessedAssumedStatistically Validated (ANOVA)
Water/Solvent Often ignoredQuantified (KF/TGA)Quantified & factored into potency
Cost Factor $


Expert Insight: For fluorinated impurities, Research Grade is insufficient for Phase II/III . The hygroscopicity of thiazole salts and the potential for volatile fluorinated degradation products require the mass balance approach found in Analytical Standards or CRMs.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Orthogonal Separation (PFP vs. C18)

Standard C18 columns often fail to separate the parent fluorinated thiazole from its des-fluoro impurity due to similar hydrophobicities. The Solution: Use a Pentafluorophenyl (PFP) stationary phase.[1][2] The PFP phase engages in


 and F-F interactions, providing selectivity based on electron density rather than just hydrophobicity.

Methodology:

  • Column: 2.7 µm Fused-Core PFP,

    
     mm.
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (MeOH).[2]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm + MS (ESI+).

Validation Criterion: The resolution (


) between the 5-fluoro target and the 4-fluoro regioisomer must be 

. If

on C18, switch to PFP immediately.
Protocol B: F qNMR for Primary Standardization

When a commercial CRM is unavailable, you must qualify an in-house standard.


F qNMR is superior to 

H NMR here because it eliminates background signals from non-fluorinated solvents and precursors.

Step-by-Step Workflow:

  • Internal Standard (IS) Selection: Select an IS with a traceable purity (e.g., 3,5-Bis(trifluoromethyl)benzoic acid , traceable to NIST SRM). Ensure the IS fluorine signal does not overlap with the analyte (typically >10 ppm separation).

  • Relaxation Delay (

    
    ):  Measure 
    
    
    
    for both analyte and IS. Set
    
    
    (usually 30–60 seconds) to ensure 99.9% magnetization recovery.
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Scans: Minimum 16 (for S/N > 150:1).

    • Spectral Width: Covers all F signals (typically 200 ppm).

  • Calculation:

    
    
    Where 
    
    
    
    =Purity,
    
    
    =Integral,
    
    
    =Number of F nuclei,
    
    
    =Molar Mass,
    
    
    =Weight.[3]

Part 4: Decision Logic for Standard Selection

This workflow guides the selection process based on the development phase and impurity criticality (per ICH Q3A/B).

StandardSelection Start Need Reference Standard for Fluorinated Thiazole PhaseCheck Development Phase? Start->PhaseCheck Early Pre-Clinical / Phase I PhaseCheck->Early Early Late Phase II / III / Commercial PhaseCheck->Late Late Action1 Use Research Grade (>95% Area) Early->Action1 RiskCheck Impurity > 0.10%? Late->RiskCheck Action2 Use Analytical Standard (Quantified Potency) RiskCheck->Action2 No (<0.1%) Action3 Use ISO 17034 CRM (Certified Value) RiskCheck->Action3 Yes (>0.1%) qNMR Perform 19F qNMR Qualification Action1->qNMR If purity suspect Action2->qNMR If CRM unavailable

Figure 2: Decision matrix for selecting reference standard grade based on regulatory requirements (ICH Q3A).

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[4] (2006).[4][5][6][7]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[8]

  • Sigma-Aldrich (Merck). Quantitative NMR (qNMR) – A Tool for Reference Material Certification.

  • Thermo Fisher Scientific. Separation of Fluorinated Compounds Using PFP Columns.

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[9]

Sources

Safety Operating Guide

Proper Disposal Procedures: (2,4-Bis(4-fluorophenyl)thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat (2,4-Bis(4-fluorophenyl)thiazol-5-yl)methanol as a Halogenated Organic Hazardous Waste .

Do not dispose of this compound down the drain or in municipal trash. Due to the presence of two fluorine atoms and a thiazole heterocycle, this compound requires high-temperature incineration with specific flue-gas scrubbing to neutralize hydrogen fluoride (HF) and sulfur oxides (SOx). Segregation from non-halogenated waste is critical to maintain compliance and reduce disposal costs.[1]

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand what drives its hazard classification. This is not a simple alcohol; it is a fluorinated heteroaromatic scaffold often used in kinase inhibitor research (e.g., CFTR modulation).

FeatureChemical MoietyDisposal Implication
Halogenation Bis(4-fluorophenyl) CRITICAL: Upon combustion, this releases Hydrogen Fluoride (HF).[2] It must be tagged as "Halogenated" to ensure the waste facility uses an incinerator with alkaline scrubbers.
Heterocycle Thiazole Core Contains Sulfur and Nitrogen. Combustion releases SOx and NOx gases. Potential for aquatic toxicity (common in thiazoles).[3]
Reactivity -Methanol (Hydroxymethyl) Primary alcohol functionality. Generally stable, but can react with strong oxidizers.
Physical State Solid (Powder) Likely a white to off-white solid.[4] Dust generation is the primary exposure vector during disposal.

Senior Scientist Note: Do not be misled by the suffix "-methanol." This refers to the hydroxymethyl functional group attached to the ring, not the solvent methanol. This is a solid organic compound.

Waste Stream Classification

Proper classification prevents "up-stream" contamination of cheaper waste disposal channels.

  • Primary Waste Stream: Halogenated Organic Solid (if pure) or Halogenated Solvent Waste (if dissolved).

  • EPA/RCRA Status: While likely not P- or U-listed specifically by name, it must be treated as a Characteristic Hazardous Waste due to toxicity and halogen content.

  • Segregation Rule: NEVER mix with Non-Halogenated solvents (e.g., Acetone, Ethanol) unless necessary. Mixing halogenated material into non-halogenated drums forces the entire drum to be treated as halogenated, tripling disposal costs.

Operational Disposal Protocols

Scenario A: Disposal of Solid Substance (Pure or Residual)

Use this protocol for expired shelf stocks, weighing boat residues, or failed reaction solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound"

    • Hazard Checkboxes: Toxic, Irritant.[5][6]

    • Note: Write "High Fluorine Content" in the comments section.

  • Bagging: If the solid is in a vial, place the tightly capped vial inside the HDPE jar. If it is loose powder, double-bag in chemically resistant polyethylene bags before placing in the jar.

Scenario B: Disposal of Solutions (Mother Liquor/Reaction Mixtures)

Use this protocol if the compound is dissolved in solvents like DCM, DMSO, or Methanol.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Halogenated Waste" carboy.

    • Safe: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.[7]

    • Unsafe:[1] Do not mix with strong oxidizers (e.g., Nitric acid waste) or reactive metals.

  • Transfer: Pour into the Halogenated Solvent carboy (usually Red or Yellow safety cans, depending on facility color codes).

  • Rinsing: Triple rinse the original glassware with a small amount of compatible solvent and add the rinsate to the same carboy.

Decision Logic for Disposal

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalLogic cluster_legend Key Logic Start Waste: this compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid DoubleBag Double Bag (Prevent Dust) SolidPath->DoubleBag SolventCheck Is solvent Halogenated? LiquidPath->SolventCheck SolidContainer Place in Wide-Mouth HDPE Jar SolidTag Tag: 'Solid Halogenated Organic Waste' SolidContainer->SolidTag DoubleBag->SolidContainer Final EHS Pickup / High-Temp Incineration SolidTag->Final HaloCarboy Add to Halogenated Solvent Carboy SolventCheck->HaloCarboy Yes (e.g., DCM) NonHaloCarboy Add to Halogenated Carboy (Override) SolventCheck->NonHaloCarboy No (e.g., MeOH) HaloCarboy->Final NonHaloCarboy->Final Contaminates stream Must treat as Halogenated

Figure 1: Decision matrix for segregating fluorinated thiazole waste based on physical state.

Spill Management & Emergency Response

In the event of a spill, the primary risk is the inhalation of fluorinated dust or skin absorption of the thiazole solution.

PPE Requirements[2][3][5][7][8][9]
  • Gloves: Nitrile (Double gloving recommended for solutions).

  • Respiratory: N95 (minimum) or P100 respirator if handling dry powder outside a fume hood.

  • Eye Protection: Chemical splash goggles.

Spill Cleanup Workflow

SpillResponse Assess 1. Assess Volume & State PPE 2. Don PPE (Nitrile + N95) Assess->PPE Type Spill Type? PPE->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet DryMethod Cover with Wet Paper Towel (Prevent Dust) Dry->DryMethod WetMethod Cover with Absorbent Pads (Do not wipe initially) Wet->WetMethod Collect Collect into Hazardous Waste Bag WetMethod->Collect DryMethod->Collect Wash Wash Area with Soap & Water Collect->Wash Tag Label as Halogenated Debris Wash->Tag

Figure 2: Step-by-step spill response protocol ensuring dust containment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 8: Management of Waste).

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document.

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines for handling Heterocyclic Compounds).

  • PubChem. (n.d.). Compound Summary: Thiazole Derivatives and Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.